Cas no 1004384-72-8 (2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)-6-methylpyrimidin-4-amine)

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)-6-methylpyrimidin-4-amine structure
1004384-72-8 structure
Product Name:2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)-6-methylpyrimidin-4-amine
CAS No:1004384-72-8
MF:C18H21N5
MW:307.392843008041
CID:5470923
Update Time:2025-05-26

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)-6-methylpyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine
    • 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)-6-methylpyrimidin-4-amine
    • Inchi: 1S/C18H21N5/c1-11-6-12(2)8-16(7-11)20-17-10-13(3)19-18(21-17)23-15(5)9-14(4)22-23/h6-10H,1-5H3,(H,19,20,21)
    • InChI Key: YHEGFJAKPBBXTN-UHFFFAOYSA-N
    • SMILES: C1(N2C(C)=CC(C)=N2)=NC(C)=CC(NC2=CC(C)=CC(C)=C2)=N1

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)-6-methylpyrimidin-4-amine Pricemore >>

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Additional information on 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)-6-methylpyrimidin-4-amine

Comprehensive Overview of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)-6-methylpyrimidin-4-amine (CAS No. 1004384-72-8)

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)-6-methylpyrimidin-4-amine, identified by its CAS No. 1004384-72-8, is a specialized pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a pyrazole and pyrimidine core, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor, a class of compounds widely studied for their role in modulating cellular signaling pathways. This article delves into the properties, applications, and recent advancements related to this compound, addressing common queries such as "What is the synthesis method for CAS 1004384-72-8?" and "How does 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)-6-methylpyrimidin-4-amine interact with biological targets?".

From a structural perspective, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)-6-methylpyrimidin-4-amine exhibits a high degree of steric hindrance due to its multiple methyl substituents. This feature is often associated with enhanced metabolic stability, a critical factor in drug development. Recent studies have explored its potential in cancer therapeutics, particularly in targeting aberrant kinase activity. The compound's ability to selectively inhibit specific kinases has been a focal point in preclinical trials, with researchers investigating its efficacy against tyrosine kinase-driven malignancies. Additionally, its agrochemical applications, such as pest control and plant growth regulation, are under active investigation, aligning with the growing demand for sustainable agricultural solutions.

The synthesis of CAS No. 1004384-72-8 typically involves multi-step organic reactions, including condensation and nucleophilic substitution processes. Optimizing these synthetic routes has been a key area of research, as it directly impacts the compound's scalability and cost-effectiveness. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to ensure purity and structural integrity. Given the compound's complexity, questions like "What are the spectroscopic characteristics of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)-6-methylpyrimidin-4-amine?" are frequently encountered in academic and industrial settings.

In the context of drug discovery, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)-6-methylpyrimidin-4-amine has been evaluated for its pharmacokinetic properties, including oral bioavailability and plasma half-life. These studies are crucial for determining its suitability as a lead compound. Furthermore, computational modeling has been utilized to predict its binding affinity for various kinase domains, offering insights into structure-activity relationships (SAR). Such advancements are particularly relevant given the rising interest in personalized medicine and targeted therapies.

Environmental and regulatory considerations also play a pivotal role in the compound's development. As the scientific community increasingly prioritizes green chemistry, efforts have been made to minimize waste and hazardous byproducts during its synthesis. Regulatory compliance, particularly in regions with stringent chemical safety laws, further underscores the need for thorough toxicological assessments. These aspects are frequently highlighted in searches like "Is CAS 1004384-72-8 environmentally friendly?" and "What are the regulatory guidelines for using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)-6-methylpyrimidin-4-amine?".

Looking ahead, the potential of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)-6-methylpyrimidin-4-amine extends beyond its current applications. Innovations in nanotechnology and drug delivery systems may unlock new avenues for its use, such as controlled-release formulations or combination therapies. Collaborative research between academia and industry will be instrumental in addressing existing challenges and maximizing the compound's utility. As interest in small-molecule inhibitors continues to grow, this compound stands out as a versatile and promising entity in both life sciences and material science.

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